molecular formula C9H6F3NO B1527704 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene CAS No. 55204-86-9

1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene

Cat. No.: B1527704
CAS No.: 55204-86-9
M. Wt: 201.14 g/mol
InChI Key: YSFIDUZQUVVVLY-UHFFFAOYSA-N
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Description

1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of an isocyanate group (-N=C=O) and a trifluoromethyl group (-CF3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene can be synthesized through several methods, including the reaction of 2-(trifluoromethyl)benzyl chloride with ammonia to form the corresponding amine, followed by dehydration to yield the isocyanate. Another approach involves the direct isocyanation of 2-(trifluoromethyl)benzene using phosgene or a phosgene equivalent.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that ensure high purity and yield. The reaction conditions are carefully controlled to optimize the formation of the isocyanate group while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine.

  • Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alcohols, amines, and water can react with the isocyanate group under mild conditions.

Major Products Formed:

  • Oxidation: 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzoic acid

  • Reduction: 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzylamine

  • Substitution: Carbamates, ureas, and other derivatives

Scientific Research Applications

1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Medicine: Investigated for its potential use in drug design and development, particularly in the creation of new pharmaceuticals.

  • Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene exerts its effects involves the interaction of its functional groups with molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of stable carbamates and ureas. The trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable component in various chemical processes.

Comparison with Similar Compounds

1-(Isocyanatomethyl)-2-(trifluoromethyl)benzene is unique due to its combination of an isocyanate group and a trifluoromethyl group on a benzene ring. Similar compounds include:

  • 1-(Isocyanatomethyl)-4-(methyloxy)benzene

  • Benzyl isocyanate

  • 1,3-Bis(1-isocyanato-1-methylethyl)benzene

These compounds share structural similarities but differ in their functional groups and applications. The presence of the trifluoromethyl group in this compound imparts unique chemical properties that distinguish it from its counterparts.

Properties

IUPAC Name

1-(isocyanatomethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)8-4-2-1-3-7(8)5-13-6-14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFIDUZQUVVVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55204-86-9
Record name 1-(isocyanatomethyl)-2-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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